Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
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Overview
Description
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.65 g/mol . It is primarily used in proteomics research and is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the reaction of a cyclopentene derivative with a nitrogen-containing reagent under specific conditions. One common method includes the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism by which Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or bind to proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane hydrochloride: A similar compound with a slightly different structure, often used in similar research applications.
Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: Another related compound with variations in the bicyclic ring system.
Uniqueness
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the field of proteomics.
Properties
IUPAC Name |
methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(9-8)3-5-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVQVEJBYHDRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(N1)CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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